molecular formula C13H10BrNO2 B14173470 1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]- CAS No. 924962-31-2

1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]-

Cat. No.: B14173470
CAS No.: 924962-31-2
M. Wt: 292.13 g/mol
InChI Key: REDZRGGFOKZFIX-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]- is an organic compound that belongs to the class of benzenediols. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with a bromophenyl imino methyl group. It is a derivative of catechol and has significant applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]- typically involves the reaction of catechol with 4-bromoaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the formation of an imine linkage between the catechol and the bromophenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to various biological effects. The imine group can form covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the hydroxyl groups can participate in redox reactions, contributing to the compound’s antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzenediol, 3-methyl-
  • 1,2-Benzenediol, 4-methyl-
  • 1,3-Benzenediol, 2-methyl-

Uniqueness

1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]- is unique due to the presence of the bromophenyl imino methyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzenediols and contributes to its specific reactivity and applications.

Properties

CAS No.

924962-31-2

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

3-[(4-bromophenyl)iminomethyl]benzene-1,2-diol

InChI

InChI=1S/C13H10BrNO2/c14-10-4-6-11(7-5-10)15-8-9-2-1-3-12(16)13(9)17/h1-8,16-17H

InChI Key

REDZRGGFOKZFIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C=NC2=CC=C(C=C2)Br

Origin of Product

United States

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